3-chloro-6-(prop-2-en-1-yloxy)pyridazine
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Overview
Description
3-Chloro-6-(prop-2-en-1-yloxy)pyridazine is a chemical compound characterized by its unique structure, which includes a pyridazine ring substituted with a chlorine atom and an allyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-6-(prop-2-en-1-yloxy)pyridazine typically involves the reaction of pyridazine with appropriate reagents to introduce the chlorine and allyloxy groups. One common method is the nucleophilic substitution reaction, where a pyridazine derivative is treated with an allyl halide in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and desired purity. Catalysts and specific reaction conditions are optimized to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-(prop-2-en-1-yloxy)pyridazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Chloro-6-(prop-2-en-1-yloxy)pyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a probe in drug discovery.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-chloro-6-(prop-2-en-1-yloxy)pyridazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological or chemical changes. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
3-Chloro-6-(prop-2-en-1-yloxy)pyridazine can be compared with other similar compounds, such as 3-chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid and 3-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde These compounds share structural similarities but differ in their functional groups and reactivity
Properties
CAS No. |
859296-68-7 |
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Molecular Formula |
C7H7ClN2O |
Molecular Weight |
170.6 |
Purity |
95 |
Origin of Product |
United States |
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